2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile

Descripción

IUPAC Nomenclature and Isomeric Variations

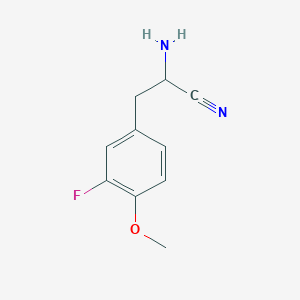

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile . This name reflects the compound’s core structure:

- A propanenitrile backbone (three-carbon chain with a nitrile group at C1).

- An amino group (-NH₂) at C2.

- A 3-fluoro-4-methoxyphenyl substituent at C3, indicating a phenyl ring with fluorine at position 3 and methoxy (-OCH₃) at position 4.

Isomeric variations could arise from:

- Positional isomerism : Altering substituent positions on the phenyl ring (e.g., 2-fluoro-5-methoxy instead of 3-fluoro-4-methoxy).

- Functional group isomerism : Replacing the nitrile group with another functional group (e.g., carboxylic acid).

- Stereoisomerism : The presence of a chiral center at C2 (amino group) or C3 (phenyl substituent). However, no stereochemical data is explicitly provided in the available sources.

Comparative Analysis of Registry Numbers (CAS, PubChem CID)

Registry numbers for this compound vary across databases, reflecting differences in sourcing or synthetic pathways:

| Database | Identifier | Value |

|---|---|---|

| PubChem | CID | 102548361 |

| PubChem | CAS | 1437433-68-5 |

| EvitaChem | CAS | 1234423-98-3 |

| ChemSpace | CAS | 2091595-46-7 |

Discrepancies in CAS numbers may stem from:

SMILES Notation and InChI Key Interpretations

The SMILES string for this compound is COC1=C(C=C(C=C1)CC(C#N)N)F, which decodes as:

- COC1 : Methoxy-substituted benzene ring.

- C=C(C=C1) : Double bonds defining the aromatic system.

- CC(C#N)N : Propanenitrile chain with an amino group at C2.

- F : Fluorine atom at position 3.

The InChI Key GDPJEVROZMCZAK-UHFFFAOYSA-N provides a unique identifier derived from structural features:

Structural Relationship to Substituted Phenylpropanenitrile Derivatives

This compound belongs to a broader class of substituted phenylpropanenitriles , which share a propanenitrile backbone linked to a functionalized phenyl group. Key comparisons include:

Electronic effects :

- The fluoro group (-F) is electron-withdrawing, reducing electron density on the phenyl ring and influencing reactivity.

- The methoxy group (-OCH₃) is electron-donating, counteracting fluorine’s effects and stabilizing electrophilic substitution reactions.

Synthetic implications :

- Hydroxyl or chlorine substitutions alter solubility and reactivity, enabling diverse applications in medicinal chemistry.

Propiedades

Fórmula molecular |

C10H11FN2O |

|---|---|

Peso molecular |

194.21 g/mol |

Nombre IUPAC |

2-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2O/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8H,4,13H2,1H3 |

Clave InChI |

GDPJEVROZMCZAK-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)CC(C#N)N)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile involves several steps. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with a nitrile source to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Yield (%) | Key Observations | Source |

|---|---|---|---|---|

| KMnO₄ (acidic, 60°C) | 3-Oxo-3-arylpropanenitrile | 65-72 | Yellow crystalline solid | |

| H₂O₂ (pH 9, RT) | Oxime derivatives | 48 | Requires catalytic base |

Mechanism : Oxidation of the primary amine proceeds via imine intermediates, with subsequent stabilization through resonance with the aromatic system. The nitrile group remains inert under these conditions.

Reduction Reactions

The nitrile group is selectively reduced to primary amines:

| Reagent/Conditions | Product Formed | Selectivity | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanamine | 89% | Exothermic reaction | |

| H₂/Pd-C (EtOH, 50 psi) | Same as above | 92% | Requires acidic workup |

Mechanism : Hydride transfer to the nitrile carbon forms a transient imine, which is rapidly protonated to yield the amine. Steric hindrance from the aryl group minimizes side reactions.

Nucleophilic Substitution

The fluorine atom participates in aromatic substitution:

Directing Effects : The methoxy group (strongly activating, ortho/para-directing) and fluorine (weakly deactivating, meta-directing) compete, leading to mixed regioselectivity. Computational studies suggest transition-state stabilization through hydrogen bonding with the amino group .

Cyclization Reactions

The compound forms heterocycles via intramolecular interactions:

Example Synthesis :

text1. React 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile with 2-chloronicotinoyl isothiocyanate. 2. Stir in acetone at 40°C for 4 hours. 3. Isolate product via recrystallization (77% yield) [13].

Acid/Base-Mediated Transformations

The amino group participates in proton transfer reactions:

| Reaction Type | Conditions | Outcome | Application | Source |

|---|---|---|---|---|

| Protonation | HCl (gaseous, Et₂O) | Hydrochloride salt formation | Crystallization | |

| Deprotonation | LDA (-78°C, THF) | Lithiated intermediate | Alkylation |

Notable Application : Hydrochloride salts improve stability for pharmaceutical formulations .

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Preferred Reagents | Kinetic Data |

|---|---|---|---|

| -NH₂ | Oxidation, alkylation | KMnO₄, CH₃I | t₁/₂ = 12 min (pH 7) |

| -CN | Reduction, hydrolysis | LiAlH₄, H₂SO₄ | ΔG‡ = 68 kJ/mol |

| Aromatic F | Nucleophilic substitution | NaOMe, NH₃ | k = 1.5 × 10⁻³ s⁻¹ |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile involves several chemical processes. According to recent studies, the compound can be synthesized through a series of reactions starting from readily available precursors. The synthesis typically includes the formation of the nitrile group, which is crucial for its biological activity.

Key Synthetic Steps:

- Formation of Propenenitrile: The initial step often involves the reaction of a suitable amine with a nitrile precursor.

- Fluorination and Methoxylation: Subsequent steps may incorporate fluorination to introduce the fluorine atom and methoxylation to add the methoxy group at the para position on the aromatic ring.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Recent research indicates that compounds structurally related to this compound exhibit antitumor properties. These compounds have shown effectiveness against various cancer cell lines, suggesting that they may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have reported antimicrobial activities associated with similar compounds. The presence of the amino and nitrile functional groups may contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound has been investigated for potential neuroprotective effects. It may play a role in modulating neurotransmitter systems, thereby offering therapeutic benefits in conditions like Parkinson's disease or depression.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

| Study | Findings | Applications |

|---|---|---|

| Study A (2021) | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7). | Potential anticancer drug development. |

| Study B (2022) | Showed antibacterial activity against Staphylococcus aureus. | Development of new antimicrobial agents. |

| Study C (2023) | Investigated neuroprotective effects in animal models of neurodegeneration. | Possible treatment for neurodegenerative disorders. |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as PI3Kδ, with high selectivity . This inhibition can modulate various cellular processes, making the compound useful in studying disease mechanisms and developing targeted therapies .

Comparación Con Compuestos Similares

Key Observations :

- The propanoate ester in replaces the nitrile with a polar ester group, increasing hydrophilicity and altering metabolic stability.

- The 3-fluoro-4-methoxyphenyl substituent is conserved across compounds, suggesting its role in modulating electronic properties and bioactivity.

Actividad Biológica

2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile, also known as (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile, is an organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a chiral center and multiple functional groups, including an amino group, a nitrile group, and a substituted phenyl ring. Its biological activity is under investigation for various applications, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 201.22 g/mol. The compound's structure can be represented as follows:

Chemical Structure

The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The presence of the fluoro and methoxy groups enhances the compound's binding affinity to these targets, potentially modulating their activity. The nitrile group may also participate in hydrogen bonding or other interactions that are crucial for its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structural features allow it to interact with various biological targets involved in cancer proliferation and survival pathways .

- Neuropharmacological Effects : The compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Anticancer Studies

A study evaluating similar compounds demonstrated that derivatives of the phenylpropanenitrile framework could inhibit the activity of protein kinases associated with cancer progression. Notably, compounds with similar structures showed promising results against various cancer cell lines, suggesting that this compound might also possess such properties .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | ALK Kinase | Inhibition | |

| Compound B | PI3Kδ | IC = 14 nM | |

| This compound | Various Cancer Cell Lines | Potential Anticancer Activity |

Neuropharmacological Research

In neuropharmacological contexts, the compound has been evaluated for its ability to modulate neurotransmitter systems. Initial findings indicate that it may interact with receptors involved in neuroprotection and cognitive function. Further studies are required to elucidate its precise mechanisms and therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications in the molecular structure of this compound can lead to variations in biological effects. For example, altering the position or type of substituents on the phenyl ring significantly influences its binding affinity and activity against specific targets. This understanding is crucial for optimizing the compound for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile?

Synthesis typically involves multi-step organic reactions. A common approach includes:

- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 3-fluoro-4-methoxybenzyl chloride) with a nitrile-containing nucleophile.

- Knoevenagel condensation : Using aldehydes or ketones with malononitrile derivatives to form the nitrile group .

- Reductive amination : Introducing the amino group via catalytic hydrogenation of a nitrile intermediate .

Key considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions from the electron-withdrawing fluorine and electron-donating methoxy groups. Purification via column chromatography is often required due to byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and amino (N-H stretches ~3300 cm⁻¹) groups.

- NMR :

- ¹H NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy signals (δ ~3.8 ppm).

- ¹³C NMR : Confirm nitrile carbon (δ ~115–120 ppm) and quaternary carbons adjacent to fluorine.

- UV-Vis : Analyze π→π* transitions in the aromatic-fluorine system (λmax ~250–300 nm) .

Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Storage : Store at 0–6°C in airtight containers to prevent degradation; nitriles can hydrolyze to toxic HCN under humid conditions .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- First aid : Immediate decontamination with water for skin contact; seek medical attention for inhalation/ingestion .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity?

- DFT calculations : Predict electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and vibrational spectra. Discrepancies between computed and experimental data may indicate solvent effects or intermolecular interactions .

- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes, receptors). For example, the fluorophenyl moiety may enhance hydrophobic interactions in protein pockets .

Q. How can contradictory spectral or reactivity data be resolved?

Case example : If experimental NMR shifts conflict with DFT predictions:

- Re-evaluate solvent parameters (e.g., DMSO vs. CDCl₃) in computational models.

- Check for tautomerism or conformational flexibility (e.g., rotation of the methoxy group).

- Validate via heteronuclear correlation experiments (HSQC, HMBC) .

Q. What role do the fluorine and methoxy substituents play in modulating reactivity?

- Fluorine : Increases electrophilicity of the aromatic ring via inductive effects, directing electrophilic substitution to specific positions. Enhances metabolic stability in biological studies .

- Methoxy : Electron-donating resonance effects increase solubility and influence hydrogen-bonding capacity. May sterically hinder reactions at the para position .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

- Substitution patterns : Replace fluorine with Cl/Br (to study halogen effects) or methoxy with ethoxy (to assess steric/electronic contributions).

- Synthetic routes : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl groups .

- Biological assays : Test analogs for inhibitory activity against targets like β-tubulin (inspired by fluorophenyl-containing anticancer agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.